Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate
Description
Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 2,4-dimethylthiazole moiety via a carbonylamino (-NH-C=O-) bridge. The methyl ester group at the benzoate position contributes to lipophilicity, which may affect solubility and metabolic stability.
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
methyl 3-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H14N2O3S/c1-8-12(20-9(2)15-8)13(17)16-11-6-4-5-10(7-11)14(18)19-3/h4-7H,1-3H3,(H,16,17) |
InChI Key |
NHEDNGOPPIZVKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylthiazole with methyl 3-aminobenzoate under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the primary applications of Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate is in the treatment of tauopathies, which include neurodegenerative disorders such as Alzheimer's disease and progressive supranuclear palsy. The compound acts as an inhibitor of tau aggregation, a pathological hallmark of these diseases.
Key Findings:
- Mechanism of Action: The compound inhibits the oligomerization of tau proteins into neurotoxic forms, thereby potentially slowing disease progression. This was evidenced by studies showing a correlation between tau levels and neurodegeneration severity .
- Pharmaceutical Formulations: Research has indicated that formulations containing this compound can penetrate the blood-brain barrier effectively, enhancing therapeutic efficacy against tau-mediated neurodegeneration .
Antioxidant Properties
This compound has been shown to exhibit antioxidant properties. This attribute is crucial for protecting neuronal cells from oxidative stress, which contributes to neurodegenerative conditions.
Research Insights:
- Cell-Based Studies: In vitro studies demonstrated that the compound significantly reduces oxidative stress markers in neuronal cell lines .
- Potential for Combination Therapy: Its antioxidant effects suggest it could be used alongside other neuroprotective agents to enhance overall therapeutic outcomes.
Pesticidal Properties
Recent studies have explored the use of this compound as a potential pesticide due to its ability to inhibit certain plant pathogens.
Findings:
- Fungal Inhibition: Laboratory tests revealed that the compound effectively inhibits the growth of various fungal strains that affect crops, suggesting its utility in agricultural fungicides .
- Field Trials: Preliminary field trials indicated that crops treated with this compound showed improved resistance to fungal infections compared to untreated controls.
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets may vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiating features are its 2,4-dimethylthiazole and methyl benzoate ester groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Thiazole-Containing Derivatives
Physicochemical Properties
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points (206–208°C) due to increased crystallinity. The target compound’s methyl ester and dimethylthiazole may lower its melting point compared to nitro-substituted analogs.
- Spectral Data: 1H NMR: Expected signals for dimethylthiazole (δ ~2.5 ppm, singlet) and benzoate methoxy (δ ~3.9 ppm). This contrasts with aminothiazole derivatives (δ ~5–6 ppm for NH2 in ). HRMS: Molecular ion [M+H]+ for the target (C14H15N2O3S) would differ from dichlorothiazole derivatives (e.g., , C15H10Cl3N3O3S2) by ~50–100 Da .
Biological Activity
Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Formula: CHNOS
Molecular Weight: 250.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole moiety is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which can lead to modulation of enzyme activity or receptor binding.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity: Preliminary studies suggest potential antioxidant properties, which could mitigate oxidative stress in cells.
Biological Activity Overview
The compound has shown promise in various biological assays:
Antimicrobial Studies
In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.
Anticancer Research
Research conducted on the cytotoxic effects of this compound revealed that it significantly reduced cell viability in breast cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways. The combination of this compound with standard chemotherapy agents showed a synergistic effect, enhancing overall efficacy and reducing required dosages.
Anti-inflammatory Mechanisms
Another study highlighted the anti-inflammatory properties of the compound through the inhibition of pro-inflammatory cytokines. In vitro assays indicated a decrease in TNF-alpha and IL-6 levels when treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
